molecular formula C19H22F3N3O4 B11933097 Class I and IIB HDAC inhibitor 42

Class I and IIB HDAC inhibitor 42

Cat. No.: B11933097
M. Wt: 413.4 g/mol
InChI Key: RHUMXXCHLQENCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide is a complex organic compound that belongs to the family of squaramides. Squaramides are known for their unique structural properties, which include a rigid cyclobutene ring and multiple hydrogen-bonding sites. These properties make squaramides valuable in various fields, including medicinal chemistry and supramolecular chemistry .

Preparation Methods

The synthesis of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-amino-4-ethoxy-3-cyclobutene-1,2-dione under anhydrous conditions. The reaction is catalyzed by 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in anhydrous acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through hydrogen bonding and interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The molecular pathways involved often include inhibition of specific enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds include other squaramides with different substituents on the cyclobutene ring. For example:

The uniqueness of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C19H22F3N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

6-[[3,4-dioxo-2-[4-(trifluoromethyl)anilino]cyclobuten-1-yl]amino]-N-hydroxy-6-methylheptanamide

InChI

InChI=1S/C19H22F3N3O4/c1-18(2,10-4-3-5-13(26)25-29)24-15-14(16(27)17(15)28)23-12-8-6-11(7-9-12)19(20,21)22/h6-9,23-24,29H,3-5,10H2,1-2H3,(H,25,26)

InChI Key

RHUMXXCHLQENCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(=O)NO)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.